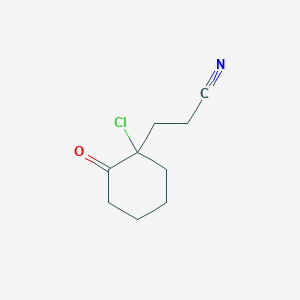
3-(1-Chloro-2-oxocyclohexyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Chloro-2-oxocyclohexyl)propanenitrile is an organic compound characterized by a cyclohexane ring substituted with a chloro and oxo group, and a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloro-2-oxocyclohexyl)propanenitrile typically involves the reaction of cyclohexanone with chloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Chloro-2-oxocyclohexyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the oxo group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Chloro-2-oxocyclohexyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Chloro-2-oxocyclohexyl)propanenitrile involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. This can lead to changes in enzyme activity or gene expression, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropionitrile: A simpler nitrile compound with similar reactivity.
1-Chloro-2-propanone: Another chloro-substituted compound with different functional groups.
3-Chloro-1,2-propanediol: A compound with both chloro and hydroxyl groups.
Uniqueness
3-(1-Chloro-2-oxocyclohexyl)propanenitrile is unique due to its combination of a cyclohexane ring with chloro, oxo, and nitrile functionalities
Properties
CAS No. |
66339-26-2 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-(1-chloro-2-oxocyclohexyl)propanenitrile |
InChI |
InChI=1S/C9H12ClNO/c10-9(6-3-7-11)5-2-1-4-8(9)12/h1-6H2 |
InChI Key |
WFWHIIXFYBNSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(CCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















